molecular formula C8H9ClN2S B3034589 1-(2-Chlorobenzyl)thiourea CAS No. 19380-80-4

1-(2-Chlorobenzyl)thiourea

Cat. No. B3034589
CAS RN: 19380-80-4
M. Wt: 200.69 g/mol
InChI Key: QLMHBOTXLHXVKY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)thiourea, also known as CBTU, is a thiourea derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.

Scientific Research Applications

1-(2-Chlorobenzyl)thiourea has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of thiourea derivatives. It has also been used in the study of the mechanism of action of thiourea derivatives. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)thiourea is not yet fully understood. However, it is believed to work by inhibiting the enzyme thioredoxin reductase, which is involved in the regulation of oxidative stress. Additionally, it is thought to interact with other enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1-(2-Chlorobenzyl)thiourea has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as being able to reduce oxidative stress. Additionally, it has been found to have anti-tumor effects, as well as being able to modulate the immune response.

Advantages and Limitations for Lab Experiments

1-(2-Chlorobenzyl)thiourea has several advantages when used in laboratory experiments. It is easy to synthesize, is stable in aqueous solutions, and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experimental protocols. However, there are also some limitations to using 1-(2-Chlorobenzyl)thiourea in laboratory experiments. It can be difficult to obtain in high purity and can be degraded by light and heat. Additionally, it can be difficult to control the concentration of 1-(2-Chlorobenzyl)thiourea in aqueous solutions.

Future Directions

There are a variety of potential future directions for research involving 1-(2-Chlorobenzyl)thiourea. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new synthesis methods for 1-(2-Chlorobenzyl)thiourea. Additionally, further research into its potential therapeutic applications, such as its use as an anti-cancer agent, could be beneficial. Finally, further research into its potential toxicological effects could help to inform the safe use of 1-(2-Chlorobenzyl)thiourea in laboratory experiments.

properties

IUPAC Name

(2-chlorophenyl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMHBOTXLHXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)thiourea

Synthesis routes and methods I

Procedure details

A solution of 2-chlorobenzylamine hydrochloride (41 g, 0.23 mol) and ammonium thiocyanate (19.28 g, 0.253 mol) in water (170 mL) was heated on the steam bath for 18 hours. This mixture was concentrated in vacuo, and the residue was taken up in toluene (1 L) and azeotroped with a Dean-Stark head. The residue was triturated with wet diethyl ether to provide 27.6 g (60%) of 1-(2-chlorophenyl)methyl thiourea. The product was recrystallized from ethanol; mp 120°-122° C.
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41 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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